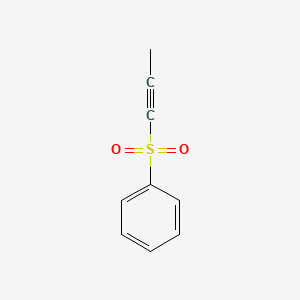

Phenyl prop-1-ynyl sulphone

Description

Structure

3D Structure

Properties

CAS No. |

2525-41-9 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

prop-1-ynylsulfonylbenzene |

InChI |

InChI=1S/C9H8O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h3-7H,1H3 |

InChI Key |

LYYXDHMLCDVGGI-UHFFFAOYSA-N |

Canonical SMILES |

CC#CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Significance and Research Context of Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds, a class of organic molecules containing sulfur, are fundamental in many areas of science. wikipedia.orgbritannica.com Their significance stems from their widespread presence in nature and their extensive application in synthetic chemistry. wikipedia.orgnih.gov Many life-essential molecules are organosulfur compounds; for example, the amino acids cysteine and methionine, the vitamins thiamine (B1217682) and biotin, and the crucial intracellular antioxidant glutathione (B108866) all contain sulfur. wikipedia.orgbritannica.com Furthermore, iconic antibiotics like penicillin and sulfa drugs owe their therapeutic effects to their sulfur-containing structures. wikipedia.org

In the realm of synthetic chemistry, organosulfur compounds are highly valued as versatile reagents and building blocks for creating new molecules. britannica.comjst.go.jp Functional groups containing sulfur, such as sulfides, sulfoxides, and sulfones, serve as precursors for a wide array of other functionalities. thermofisher.com For instance, sulfides can be readily oxidized to form sulfoxides and sulfones, which are themselves important synthetic intermediates. thermofisher.com The development of sustainable and green synthetic methods to access diverse organosulfur compounds is an area of active research, with methodologies like electro-organic synthesis gaining prominence. nih.gov The ability of the sulfur atom to exist in various oxidation states and to stabilize adjacent carbanions makes organosulfur reagents indispensable tools for constructing complex molecular frameworks. jst.go.jpthermofisher.com

Unique Structural Features and Reactivity Potential of Alkyne Substituted Phenyl Sulphones

Phenyl prop-1-ynyl sulphone is a member of the alkyne-substituted phenyl sulphone family. These compounds possess a distinct combination of functional groups that dictates their chemical behavior. The key structural features are the phenylsulfonyl group (PhSO₂) and the carbon-carbon triple bond (alkyne).

The phenylsulfonyl group acts as a powerful electron-withdrawing group. This electronic effect significantly influences the adjacent alkyne moiety, polarizing the C-C triple bond and rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles. This high reactivity towards nucleophiles makes alkynyl sulphones useful intermediates in organic synthesis. ontosight.airesearchgate.netnih.gov

The alkyne unit provides a site of unsaturation that can participate in a wide range of chemical reactions. These include:

Addition Reactions: Nucleophiles can add across the triple bond. For example, the reaction of 5-(alkynyl)dibenzothiophenium salts with sodium sulfinates can lead to the formation of alkynyl sulfones or, through addition to the triple bond, β-(sulfonium) vinyl sulfones. researchgate.netnih.gov

Cycloaddition Reactions: The activated alkyne can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. nih.govacs.org

Halosulfonylation: The direct difunctionalization of alkynes allows for the one-pot construction of highly substituted alkenes, such as β-halovinyl sulfones, which are valuable synthetic scaffolds. rsc.org

Enyne Metathesis: The alkyne can participate in ring-closing enyne metathesis (RCEYM) to form cyclic unsaturated sulfones, demonstrating its utility in constructing complex cyclic systems. d-nb.info

This combination of an electron-deficient triple bond with the stable sulfone group makes alkyne-substituted phenyl sulphones powerful and versatile building blocks in modern organic synthesis. ontosight.ainih.gov

Overview of Established and Emerging Research Directions for Phenyl Prop 1 Ynyl Sulphone

Strategic Approaches to the Synthesis of this compound

The synthesis of alkynyl sulphones, including this compound, is a significant area of organic chemistry due to their utility as versatile intermediates. These compounds can be prepared through various synthetic routes, ranging from classical methods to more contemporary approaches.

Exploration of Classical and Contemporary Synthetic Routes to Prop-1-ynyl Sulphones

Classical methods for the synthesis of alkynyl sulphones often involve the reaction of a sulfonyl halide with a terminal alkyne in the presence of a base. Another established route is the oxidation of the corresponding alkynyl sulfide (B99878). More contemporary methods focus on improving efficiency, selectivity, and functional group tolerance.

One modern approach involves the hydrozirconation of 1-alkynyl sulphones, which predominantly yields Z-β-zirconated vinyl sulphones with high regioselectivity. acs.org This method provides a pathway to various functionalized vinyl sulphones. acs.org Another contemporary strategy is the visible-light-induced decarboxylative alkenylation of aliphatic carboxylic acids with alkynyl sulphones, offering a metal-free and environmentally friendly route to internal alkynes. researchgate.net

The direct conversion of alcohols to sulphones has also been explored, utilizing reagents like sodium sulfinates in the presence of a Brønsted acid. semanticscholar.org This avoids the pre-functionalization of the alcohol to a leaving group. Furthermore, the synthesis of sulfinyl sulphones, which can act as precursors to sulfonyl radicals, has been achieved by reacting sodium p-toluenesulfinate with acetyl chloride. nih.gov These sulfonyl radicals can then react with alkynes. nih.govrsc.org

The table below summarizes various synthetic approaches to alkynyl sulphones and related compounds.

| Synthetic Method | Reactants | Key Features | Reference |

| Hydrozirconation | 1-Alkynyl sulphones, Cp2Zr(H)Cl | High regioselectivity for Z-isomers | acs.org |

| Photoredox Catalysis | Aliphatic carboxylic acids, Alkynyl sulphones | Metal-free, E-diastereocontrol | researchgate.net |

| Direct Conversion of Alcohols | Alcohols, Sodium sulfinates, Brønsted acid | Mild conditions, avoids pre-functionalization | semanticscholar.org |

| Sulfinyl Sulphone Chemistry | Sodium p-toluenesulfinate, Acetyl chloride, Alkyne | Generates sulfonyl radicals for addition to alkynes | nih.govrsc.org |

| Iodosulfonylation | Alkynes, Sodium arenesulfinate, Iodine | One-pot synthesis of vinyl sulphones | researchgate.net |

Precursor-Based Synthetic Pathways for this compound Derivatives

The synthesis of derivatives of this compound often starts from readily available precursors. For instance, phenyl vinyl sulphone can react with alkynes in the presence of a catalyst to furnish this compound. ontosight.ai The high reactivity of this product towards nucleophiles makes it a valuable intermediate for further derivatization. ontosight.ai

Another precursor-based approach involves the use of difluoromethyl phenyl sulphone. This compound can be deprotonated to form (benzenesulfonyl)difluoromethide, which then undergoes nucleophilic substitution with primary alkyl halides. cas.cngoogle.com The resulting alkyl-substituted difluoromethyl sulphones can be transformed into 1,1-difluoro-1-alkenes. cas.cn

The synthesis of various functionalized sulphones often relies on the modification of a core phenyl sulphone structure. For example, 4-halogenphenyl tribromomethyl sulphone, synthesized from 4-halogenthiophenol, serves as a precursor for a range of derivatives through subsequent nitration and nucleophilic aromatic substitution reactions. beilstein-journals.org

Phenyl Sulphone as a Versatile Auxiliary Group in Organic Synthesis

The phenyl sulphone group is a widely utilized auxiliary in organic synthesis, primarily due to its ability to stabilize an adjacent carbanion and to act as a good leaving group. ub.edu This dual functionality is harnessed in a variety of carbon-carbon bond-forming reactions.

Julia-Type Olefination Reactions Utilizing Phenyl Sulphone Motifsontosight.aiwikipedia.orgorganic-chemistry.org

The Julia olefination is a powerful method for the synthesis of alkenes from phenyl sulphones and carbonyl compounds. wikipedia.org It has become a cornerstone in the synthesis of complex molecules and natural products.

The classical Julia-Lythgoe olefination involves the reaction of a lithiated phenyl sulphone with an aldehyde or ketone to form a β-hydroxy sulphone. wikipedia.orgddugu.ac.in This intermediate is then typically acylated, and subsequent reductive elimination with an agent like sodium amalgam or samarium(II) iodide yields the alkene. wikipedia.orgorganic-chemistry.org

A key feature of the classical Julia olefination is its high (E)-stereoselectivity. organic-chemistry.orgnih.gov The stereochemical outcome is generally independent of the stereochemistry of the β-acyloxy sulphone intermediate. wikipedia.org This is attributed to the formation of a radical intermediate that can equilibrate to the more thermodynamically stable trans-conformation before the final elimination step. wikipedia.orgorganic-chemistry.org

The reaction sequence can be summarized as follows:

Deprotonation of the phenyl sulphone to form a carbanion. ddugu.ac.in

Addition of the carbanion to a carbonyl compound. ddugu.ac.in

Acylation of the resulting alcohol. wikipedia.org

Reductive elimination to form the alkene. wikipedia.org

To overcome some limitations of the classical procedure, such as the use of harsh reducing agents and the multi-step nature of the reaction, modified versions have been developed. The Julia-Kocienski olefination is a significant advancement, often proceeding in a one-pot manner. wikipedia.orgalfa-chemistry.com

In this modification, the phenyl sulphone is replaced by a heteroaryl sulphone, most commonly a benzothiazol-2-yl (BT) or a 1-phenyl-1H-tetrazol-5-yl (PT) sulphone. wikipedia.orgorganic-chemistry.org The reaction of the metalated heteroaryl sulfone with an aldehyde initially forms a β-alkoxy sulfone adduct. alfa-chemistry.com This intermediate then undergoes a spontaneous Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl leaving group to give the alkene. wikipedia.orgoregonstate.edu

The stereoselectivity of the Julia-Kocienski olefination is highly dependent on the nature of the heteroaryl sulfone and the reaction conditions. Unlike the classical version, the stereochemical outcome is often determined by the kinetic diastereoselectivity of the initial addition of the sulfone anion to the aldehyde, as the subsequent steps are stereospecific. wikipedia.org

Benzothiazol-2-yl (BT) sulfones: These reagents often lead to a mixture of E/Z isomers because the initial addition is not highly stereoselective. wikipedia.org

1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: These reagents generally provide high E-selectivity. The sterically demanding phenyl group on the tetrazole ring favors a transition state that leads to the anti-β-alkoxysulfone, which then stereospecifically decomposes to the E-alkene. organic-chemistry.org The choice of base and solvent can also influence the E/Z ratio. organic-chemistry.org

Pyridinyl sulfones: In contrast, pyridinyl sulfones have been shown to exhibit high Z-selectivity. organic-chemistry.org

The table below highlights the key differences between the classical and modified Julia olefination reactions.

| Feature | Classical Julia-Lythgoe Olefination | Julia-Kocienski Olefination |

| Sulfone Reagent | Phenyl sulfones | Heteroaryl sulfones (e.g., BT, PT) |

| Procedure | Multi-step, requires isolation of intermediate | Often one-pot |

| Elimination Step | Reductive elimination (e.g., Na/Hg, SmI2) | Spontaneous Smiles rearrangement and elimination |

| Stereoselectivity | Generally high E-selectivity, thermodynamically controlled | Kinetically controlled, dependent on heteroaryl group and conditions (can be E or Z selective) |

| Reference | wikipedia.orgddugu.ac.inorganic-chemistry.org | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

Radical Mediated Synthetic Transformations Involving this compound

Alkynyl Sulphone Participation in Sulfonyl Radical Additions

The addition of sulfonyl radicals to alkynes is a well-established method for the synthesis of vinyl sulfones. sioc-journal.cnthieme-connect.com Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates, often mediated by photocatalysis, electrocatalysis, or metal catalysis. sioc-journal.cn The addition of a sulfonyl radical to an alkyne, such as this compound, proceeds via a radical addition mechanism to yield a vinyl radical intermediate. rsc.orgrsc.org This intermediate can then be trapped by a variety of reagents to afford highly functionalized vinyl sulfones. sioc-journal.cn

For example, the halosulfonylation of alkynes involves the addition of a sulfonyl radical followed by trapping of the resulting vinyl radical with a halogen atom. rsc.org This process can be catalyzed by transition metals like iron or copper and often exhibits high regio- and stereoselectivity, typically yielding (E)-β-halovinyl sulfones. rsc.org Similarly, photoredox atom transfer radical addition (ATRA) reactions of thiosulfonates to alkynes furnish E-β-arylthiol-vinyl sulfones with excellent regio- and stereoselectivity. chinesechemsoc.org Another approach involves the formation of an electron donor-acceptor (EDA) complex between thiosulfonates and sodium iodide under visible light, which generates sulfonyl radicals that react with alkynes. researchgate.net

Generation and Reactivity of Vinyl Radicals from Alkynyl Sulphones

The addition of a radical species to the triple bond of this compound generates a vinyl radical intermediate. rsc.orgrsc.org The reactivity of this vinyl radical is a key determinant of the final product structure. Vinyl radicals are highly reactive species and can participate in a variety of subsequent transformations. nih.govrsc.org

One common fate of the vinyl radical is abstraction of a hydrogen atom from the solvent or another reagent to yield a vinyl sulfone. rsc.org Alternatively, the vinyl radical can be trapped by other radical species present in the reaction mixture. rsc.org For instance, in halosulfonylation reactions, the vinyl radical is trapped by a halogen atom. rsc.org

The vinyl radical can also undergo intramolecular cyclization reactions if a suitable radical acceptor is present within the same molecule. rsc.orgrsc.org This strategy has been employed to synthesize spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process. rsc.org The initial addition of a sulfonyl radical to a propargyl alcohol derivative generates a vinyl radical, which then undergoes cyclization onto a tethered alkene. rsc.org

Furthermore, vinyl radicals can be involved in more complex cascade reactions. For example, a radical-triggered multi-component cyclization of β-alkynyl propenones has been developed to synthesize sulfonated 1-indenones. rsc.org In this process, the initial addition of a radical to the alkyne initiates a cascade of cyclization and functionalization steps.

Cycloaddition Chemistry of this compound

The electron-deficient nature of the triple bond in this compound makes it a reactive partner in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic structures.

Investigation of [3+2] Cycloaddition Reactions with Activated Alkyne Sulphones

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings. scispace.com Acetylenic sulfones, including this compound, have been shown to be effective partners in these reactions. scispace.comacs.org The sulfone group activates the alkyne, making it more susceptible to attack by 1,3-dipoles or their synthetic equivalents. scispace.com

A notable example is the visible-light-mediated intermolecular [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones. scispace.comresearchgate.net This reaction proceeds through an energy transfer mechanism, where the photocatalyst excites the vinylcyclopropane, leading to its ring-opening and subsequent cycloaddition with the acetylenic sulfone to form a cyclopentene (B43876) ring. scispace.comresearchgate.net This method allows for the construction of complex polycyclic frameworks.

Palladium-catalyzed [3+2] cycloaddition reactions using in situ generated sulfone-trimethylenemethane (TMM) species have also been developed to synthesize chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. nih.gov This strategy enables the construction of three chiral centers in a single step. nih.gov

Stereochemical Outcomes and Regioselectivity in Cycloaddition Pathways

The stereochemical and regioselective outcomes of cycloaddition reactions involving this compound are of significant interest in synthetic chemistry. In [3+2] cycloaddition reactions, such as with azomethine ylides, the electronic nature of the reactants plays a crucial role in determining the selectivity. For instance, the reaction of an azomethine ylide with phenyl vinyl sulphone, a related activated alkene, has been shown to exhibit high endo stereoselectivity and meta regioselectivity. mdpi.com This is attributed to the polar character of the reaction, where the nucleophilic center of the ylide preferentially attacks the electrophilic carbon of the sulphone. mdpi.com The regioselectivity of Diels-Alder reactions can often be predicted by examining the frontier molecular orbital (FMO) coefficients of the diene and dienophile. imperial.ac.uk Matching the larger and smaller coefficients of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) typically leads to the observed product. imperial.ac.uk While simple polarity considerations can sometimes predict the outcome, the FMO method is more reliable, especially for reactions with large HOMO-LUMO energy gaps. imperial.ac.uk

In the context of intramolecular Diels-Alder (IMDA) reactions, substrates like 1-phenylsulfonylalka-1,2,(ω − 3),(ω − 1)-tetraenes, which contain an allenyl sulphone dienophile, demonstrate high reactivity and diastereoselectivity. researchgate.net The length of the tether connecting the diene and dienophile significantly influences the reaction's facility and selectivity. For example, a two-carbon tether leads to exceptionally mild reaction conditions and exo-diastereoselectivity. researchgate.net The allenyl sulphone group can enforce conformational constraints that enhance the reactivity of the system in favorable cases. researchgate.net

| Reaction Type | Reactants | Key Selectivity Features |

| [3+2] Cycloaddition | Azomethine Ylide + Phenyl Vinyl Sulphone | High endo stereoselectivity, high meta regioselectivity mdpi.com |

| Intramolecular Diels-Alder | 1-Phenylsulfonylnona-1,2,6,8-tetraene | High reactivity, exo-diastereoselectivity researchgate.net |

Transition Metal Catalyzed Reactions for this compound Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and related propargyl sulphones. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are prominent in the alkynylation and arylation of various substrates. sorbonne-universite.fr While direct catalytic alkynylation of this compound itself is less commonly detailed, the broader context of palladium-catalyzed coupling of alkynes provides relevant strategies. sorbonne-universite.fr For instance, the Sonogashira coupling reaction is a classic method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction has been instrumental in synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.org

Catalytic arylation of related sulfur-containing compounds has also been explored. For example, a palladium-catalyzed process allows for the reversible exchange of aryl groups on sulfides, demonstrating a metathesis-type reaction that can be used to diversify thioanisoles. nih.gov Furthermore, N-directed C-H arylation using photoredox-mediated palladium catalysis has been successfully applied to complex heterocyclic systems, showcasing the potential for regioselective functionalization. semanticscholar.org

The development of stereoselective catalytic transformations for propargyl sulphones and their derivatives is crucial for accessing chiral molecules. Chiral phosphoric acids have emerged as effective catalysts for the asymmetric conjugate addition of various nucleophiles to in situ generated alkynyl imine methides, leading to the formation of axially chiral allenes with high enantioselectivity. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents another key strategy. While many AAA processes focus on creating a stereocenter at the allylic position, methods have been developed for the stereoretentive decarboxylative allylation of sulphones to generate tetrasubstituted α-sulfonyl stereocenters, albeit requiring enantiopure starting materials. acs.org Dynamic kinetic resolution of E/Z enolate intermediates under palladium catalysis has enabled the synthesis of enantioenriched α-difunctionalized cyclic sulphones from racemic precursors. acs.org

| Catalytic System | Transformation | Stereochemical Control |

| Chiral Phosphoric Acid | Conjugate addition to alkynyl imine methides | High enantioselectivity for axially chiral allenes nih.gov |

| Palladium / Chiral Ligand | Asymmetric allylic alkylation | Dynamic kinetic resolution of enolates acs.org |

The traditional Sonogashira reaction employs both palladium and copper catalysts. wikipedia.org However, the copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of terminal alkynes. This has prompted the development of copper-free Sonogashira coupling methods. rsc.org These reactions are advantageous for their milder conditions and can be more compatible with sensitive substrates, aligning with the principles of green chemistry. rsc.org

A notable advancement in this area is the development of a robust aminopyrimidine-palladium(II) complex that facilitates the copper-free Sonogashira cross-coupling of terminal alkynes with aryl iodides in aqueous media. scispace.comnih.gov This system has proven effective for the selective functionalization of biomolecules, such as proteins encoded with terminal alkynes, under mild conditions and with good to excellent yields. scispace.comnih.gov The reaction's high efficiency and selectivity highlight its potential for broad applications in bioorthogonal chemistry. scispace.comnih.gov

This compound and related structures are valuable building blocks for the synthesis of cyclic compounds, particularly strained ring systems like cyclopropanes.

A well-established method for constructing cyclopropane (B1198618) rings involves the base-catalyzed addition-elimination reaction between a Michael acceptor and a suitable nucleophile. researchgate.net In a related approach, the reaction of a β,γ-unsaturated phenyl sulphone with an α,β-unsaturated ester under basic conditions can lead to the formation of a cyclopropane ring. researchgate.net This process is known to proceed with a degree of stereoselectivity, where the geometry of the olefin in the β,γ-unsaturated sulphone is often retained in the final cyclopropane product. researchgate.net Furthermore, the unsaturated side chain and the ester group tend to adopt a trans configuration about the newly formed ring with considerable stereoselectivity. researchgate.net This methodology provides a valuable route to substituted cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.org

Advanced Synthetic Applications in Ring Formation

Intramolecular Cyclization Reactions Involving Alkynyl Sulphone Scaffolds

The intrinsic reactivity of the alkynyl sulphone moiety facilitates a variety of intramolecular cyclization reactions, providing access to a diverse range of heterocyclic and carbocyclic frameworks. The strong electron-withdrawing nature of the sulfonyl group activates the alkyne for nucleophilic attack, while the acetylenic unit itself can participate in pericyclic and radical-mediated ring-forming processes.

A notable example is the base-induced cyclization of benzyl (B1604629) 1-alkynyl sulfones. uoguelph.ca These reactions, when conducted in the presence of a suitable base, can lead to the formation of benzothiopyran S,S-dioxides. The mechanism is believed to involve the deprotonation at the benzylic position, followed by an intramolecular attack on the alkyne. uoguelph.ca The efficiency of this cyclization can be influenced by steric factors, with substituents at the ortho position of the aromatic ring and at the benzylic position playing a significant role. uoguelph.ca

In a related context, sulfone-tethered arylalkynols have been shown to undergo a serendipitous cascade reaction initiated by a base. This process involves an isomerization of the propargyl sulphone to an allene, followed by an intramolecular hydroalkoxylation and a series of rearrangements to yield cyclic and spiro-heterocyclic β-ketosulfones. nih.gov

Furthermore, alkynyl sulphone scaffolds can be engaged in radical-mediated cyclizations. For instance, sulfonyl radical-enabled 6-endo-trig cyclizations have been developed for the synthesis of unsymmetrical diaryl sulfones. rsc.org Additionally, the combination of sulfonamide anions with alkynyliodonium triflates can lead to inter- and intramolecular addition/cyclization cascades, yielding dihydropyrroles, pyrroles, and indoles. acs.org

These methodologies highlight the versatility of the alkynyl sulphone group as a key building block in the construction of complex cyclic systems. The specific outcomes of these reactions are often dictated by the substitution pattern of the starting material and the reaction conditions employed.

Table 1: Examples of Intramolecular Cyclization Reactions of Alkynyl Sulphones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl 1-alkynyl sulfones with ortho-substituents | Base | Benzothiopyran S,S-dioxide derivatives | Not specified | uoguelph.ca |

| Sulfone-tethered arylalkynols | Base | Cyclic and spiro-heterocyclic β-ketosulfones | Not specified | nih.gov |

| Sulfone-tethered alkynyl acrylates | Base | Spirocyclic β-ketosulfone benzofuran/isochroman/indolines | Not specified | nih.gov |

| Ethyl or aryl tosylamide anions and phenyl(propynyl)iodonium triflate | Base | Dihydropyrroles, pyrroles, indoles | Not specified | acs.org |

| 1-(Phenylethyl)-2-(vinyloxy)-benzene and sodium benzenesulfonate | Potassium persulfate | Sulfonyl-containing heterocycles | Not specified | rsc.org |

Vicinal Difunctionalization of π-Systems with this compound

The vicinal difunctionalization of the π-system in this compound and related alkynyl sulphones represents a powerful strategy for the stereoselective synthesis of highly functionalized alkenes. A prominent example of this is the iodosulfonylation reaction, which involves the simultaneous addition of an iodine atom and a sulfonyl group across the carbon-carbon triple bond. researchgate.net This transformation leads to the formation of β-iodovinyl sulfones, which are versatile intermediates in organic synthesis. rsc.org

A variety of methods have been developed for the iodosulfonylation of alkynes, including those structurally similar to this compound. These methods often employ a sulfonyl source, such as sodium sulfinates, sulfonyl hydrazides, or sulfonyl chlorides, in combination with an iodine source like molecular iodine, potassium iodide, or N-iodosuccinimide (NIS). rsc.orgresearchgate.net The reactions typically proceed with high regio- and stereoselectivity, predominantly yielding (E)-β-iodovinyl sulfones. researchgate.net

For instance, the reaction of internal alkynes like 1-phenyl-1-propyne (B1211112) with sodium sulfinates and iodine can produce the corresponding tetrasubstituted β-iodovinyl sulfones in moderate to good yields. acs.orgnih.gov Metal-free conditions are often employed, and in some cases, the reactions can be carried out in environmentally benign solvents like water. nih.gov The mechanism is generally believed to involve the initial generation of a sulfonyl radical, which adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by an iodine species to afford the final product. rsc.org

The versatility of this methodology is demonstrated by its tolerance of a wide range of functional groups on both the alkyne and the sulfonyl source. rsc.org This allows for the synthesis of a diverse library of β-iodovinyl sulfones, which can be further elaborated through cross-coupling reactions and other transformations. rsc.org

Table 2: Examples of Vicinal Iodosulfonylation of Alkynes

| Alkyne | Sulfonyl Source | Iodine Source/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Aryl sulfonyl chlorides | Tetrabutylammonium iodide (TBAI) | (E)-β-Iodovinyl sulfones | 42-47 | rsc.org |

| Arylacetylenes | Sulfonylhydrazides | Iodine, TBHP | (E)-β-Iodovinyl sulfones | Good to high | rsc.org |

| Terminal alkynes | Sulfonylhydrazides | Copper(I) iodide, BPO | (Z)-β-Iodovinyl sulfones | 30-85 | rsc.org |

| Terminal and internal alkynes | Sulfonyl hydrazides | Potassium iodide, H₂O₂, Ultrasound | (E)-β-Iodovinyl sulfones | Good to high | rsc.org |

| Ynones | Sodium sulfinates | Iodine, TBHP | Tetrasubstituted β-iodosulfonyl enones | Moderate to high | rsc.org |

| 1-Phenyl-1-propyne | Sodium sulfinates | Iodine | Tetrasubstituted β-iodovinyl sulfone | 56 | nih.gov |

| Acetylenic ketones | Sodium sulfinates | Iodine | β-Iodo-α-sulfonyl vinyl ketones | 76-91 | acs.org |

| Propargyl alcohols | Sodium sulfinates | Iodine | Functionalized tetrasubstituted allylic alcohols | up to 96 | acs.org |

| Arylacetylenes | Sodium arenesulfinate | Iodine, Sodium acetate | β-Iodovinyl sulfones | Good | researchgate.net |

Nucleophilic Reactivity Towards Electrophilic Centers

The phenylsulfonyl group in this compound acts as a "chemical chameleon," influencing the molecule's reactivity. While the sulfonyl group is electron-withdrawing, the acetylenic proton can be abstracted by a base, generating a potent nucleophile. google.com This nucleophilic character is central to many of its synthetic applications.

The nucleophilic addition of the anion of this compound to various electrophilic centers has been explored. For instance, its reaction with carbonyl compounds in the presence of a base has been demonstrated. google.com The resulting alkoxide can then participate in further transformations.

A key aspect of its nucleophilic reactivity is in substitution reactions. While reactions with certain electrophiles can be challenging, the use of appropriate auxiliary groups can enhance the nucleophilicity of the fluorinated carbon nucleophile to which it is attached. google.com The benzenesulfonyl group is particularly effective in this role due to its softness and diverse chemical reactivity. google.com

Research has demonstrated the successful nucleophilic substitution reactions of difluoromethyl phenyl sulphone with primary alkyl halides, particularly alkyl iodides. google.com This reaction proceeds via the in situ generation of (benzenesulfonyl)difluoromethide, which then attacks the alkyl halide. google.com A variety of alkyl-substituted gem-difluoromethyl phenyl sulfones have been prepared in good yields using this method. google.com

Interactive Table 1: Nucleophilic Substitution Reactions of Difluoromethyl Phenyl Sulphone with Alkyl Iodides

| Entry | Alkyl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | 1,1-Difluoro-1-(phenylsulfonyl)ethane | 85 |

| 2 | Ethyl iodide | 1,1-Difluoro-1-(phenylsulfonyl)propane | 82 |

| 3 | Propyl iodide | 1,1-Difluoro-1-(phenylsulfonyl)butane | 80 |

| 4 | Butyl iodide | 1,1-Difluoro-1-(phenylsulfonyl)pentane | 78 |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

The mechanisms of reactions involving this compound and related compounds have been investigated using kinetic and spectroscopic techniques. For instance, kinetic studies of the rearrangement of propargyl esters to allenic sulphones revealed a low sensitivity to solvent ionizing power and substituents, suggesting a concerted researchgate.netchemeo.com-sigmatropic rearrangement. researchgate.net

Spectroscopic analyses, such as ¹H NMR, are crucial for determining the structure and stereochemistry of reaction products. nih.gov In the study of catalytic, enantioselective, intramolecular sulfenofunctionalization of alkenes, ¹H NMR spectroscopic analysis of the crude reaction mixtures was used to determine the yield of the products. nih.gov These analyses, combined with kinetic data, allow for the formulation of detailed catalytic cycles. nih.gov For example, in the aforementioned sulfenofunctionalization, the catalytic cycle was proposed to begin with the protonation of N-phenylthiophthalimide, followed by the formation of an active complex which is the resting state of the catalyst. nih.gov

Stereochemical Control and Diastereoselective Synthesis

Achieving stereochemical control is a significant challenge and a primary goal in modern organic synthesis. Reactions involving this compound have been developed to afford high levels of diastereoselectivity.

For example, the samarium(II) iodide-mediated cyclisation of unsaturated aldehydes containing a sulfone group has been shown to proceed with good stereocontrol, exclusively yielding the anti stereoisomer across the newly formed C-C bond. gla.ac.uk Furthermore, a 6:1 ratio of diastereoisomers was observed at the third new stereocentre, alpha to the sulfone group. gla.ac.uk The stereochemistry of the major diastereoisomer was confirmed by X-ray crystallography. gla.ac.uk

In the context of the Julia olefination, the stereochemical outcome is influenced by factors such as the heterocycle on the sulfone, the base used, and the solvent. gla.ac.uk For instance, an increase in solvent polarity leads to higher trans selectivity in the synthesis of 1,2-disubstituted monoenes. gla.ac.uk

Interactive Table 2: Diastereoselective Samarium(II) Iodide-Mediated Cyclisation

| Substrate | Product Diastereomeric Ratio (anti:syn) |

|---|---|

| Unsaturated aldehyde with vinyl sulfone | >99:1 |

Regiochemical Preferences in Addition and Coupling Reactions

The regioselectivity of reactions involving this compound is a critical aspect of its reactivity profile. The presence of the phenylsulfonyl group can direct incoming reagents to a specific position on the molecule.

In conjugate addition reactions, the lithium carbanions of allyl phenyl sulfones exhibit interesting regioselectivity. They add 1,4-α to both acyclic and cyclic enones exclusively in the presence of HMPA. researchgate.net In contrast, in the absence of HMPA, 1,2-α addition to cyclic enones is the major kinetic pathway, which is then followed by rearrangement to the 1,4-γ adduct. researchgate.net

Rhodium-catalyzed hydroboration of allyl sulfones demonstrates high regioselectivity, favoring the Markownikoff product. researchgate.net This regiochemical preference is attributed to the directing effect of the sulfone group.

Interactive Table 3: Regioselectivity in Reactions of Allyl Phenyl Sulfones

| Reaction | Reagent | Additive | Major Product |

|---|---|---|---|

| Conjugate Addition | Acyclic enone | HMPA | 1,4-α adduct |

| Conjugate Addition | Cyclic enone | HMPA | 1,4-α adduct |

| Conjugate Addition | Cyclic enone | None | 1,2-α adduct (kinetic) |

Computational and Theoretical Chemistry Studies of Phenyl Prop 1 Ynyl Sulphone

Molecular Orbital Theory and Electronic Structure Analysis

Theoretical studies employing methods like Density Functional Theory (DFT) are crucial for understanding the electronic properties of molecules like Phenyl prop-1-ynyl sulphone. These analyses typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

For a molecule with extensive π-systems, such as this compound, the HOMO is generally associated with the electron-donating parts of the molecule, while the LUMO is associated with electron-accepting regions. In a related compound, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which also contains phenyl and propynyl (B12738560) groups, DFT calculations at the B3LYP/6-311G(d,p) level determined a HOMO-LUMO energy gap of 5.3601 eV, indicating high kinetic stability. researchgate.net Similar calculations for this compound would reveal the distribution of electron density. The electron-withdrawing nature of the sulphone group is expected to lower the energy of the LUMO, making the acetylenic carbon atoms susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic structure. The MEP visualizes the charge distribution, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the most negative potential is anticipated around the oxygen atoms of the sulphone group, making them sites for electrophilic attack, while the phenyl ring and the alkyne would exhibit complex electronic features. ajchem-a.commdpi.com

Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Data below is illustrative and based on similarly structured compounds.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aryl Sulphone Moiety | ~ -7.0 to -6.5 | ~ -2.5 to -2.0 | ~ 4.5 to 5.0 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's shape is primarily defined by the torsional angles around the Phenyl-SO2 and SO2-propynyl single bonds. Computational methods, often using molecular mechanics force fields like MMFF94 or quantum mechanical calculations, can be used to perform a systematic search of the conformational space. researchgate.net

This search generates a potential energy surface, or energy landscape, which maps the relative energy of different conformers. nih.gov For a related phenyl sulphone compound, a conformational analysis revealed numerous low-energy conformers, with the most stable structures having specific distances and orientations between the phenyl ring and the sulphone group. researchgate.net For this compound, the key variables would be the dihedral angles describing the rotation of the phenyl group relative to the C-S-C plane and the rotation of the propynyl group. The energy landscape would likely reveal distinct energy minima corresponding to stable conformers, separated by rotational energy barriers. Identifying the global minimum energy conformation is critical, as it represents the most populated structure at equilibrium and is the starting point for reactivity studies.

Reaction Pathway Elucidation Using Density Functional Theory (DFT)

DFT is a powerful tool for investigating reaction mechanisms involving molecules like this compound. The electron-deficient alkyne, activated by the strongly electron-withdrawing sulphonyl group, makes it an excellent participant in reactions such as nucleophilic additions and cycloadditions.

A detailed study on the [3+2] cycloaddition reaction of an azomethine ylide with a similar compound, phenyl vinyl sulphone, illustrates the insights gained from DFT. mdpi.com This type of analysis can identify stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

For any proposed reaction mechanism, locating the transition state (TS) is paramount. A TS is a first-order saddle point on the energy landscape, and its structure provides insight into the geometry of the reaction bottleneck. Frequency calculations are used to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). This value is crucial for predicting reaction rates. In the aforementioned study of phenyl vinyl sulphone, the activation Gibbs free energy for the cycloaddition was calculated to be 13.1 kcal·mol−1. mdpi.com Similar calculations for reactions involving this compound would quantify its reactivity and predict the feasibility of different pathways.

Global Electron Density Transfer (GEDT) is a key concept in Molecular Electron Density Theory (MEDT) for analyzing polar reactions. nih.govmdpi.com It quantifies the net amount of electron density that flows from the nucleophile to the electrophile at the transition state. The magnitude of GEDT indicates the polar character of a reaction; a high GEDT value suggests a highly polar, asynchronous mechanism, often associated with a lower activation energy. mdpi.comresearchgate.net

The GEDT is calculated by summing the natural charges of all atoms within one of the reacting fragments (e.g., the nucleophile) at the TS geometry. In the reaction of phenyl vinyl sulphone, the GEDT at the most favorable transition state was 0.31 e, indicating a significant polar character and classifying the reaction as having a forward electron density flux. mdpi.com Analysis of this compound in polar reactions would similarly rely on GEDT to characterize the electronic nature of the transition state.

Conceptual DFT provides a framework for quantifying the intrinsic reactivity of molecules through various indices. The electrophilicity index (ω) measures a molecule's ability to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. mdpi.com

These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the energies of the HOMO and LUMO. Phenyl vinyl sulphone was classified as a strong electrophile (ω = 1.61 eV) and a marginal nucleophile (N = 1.75 eV). mdpi.com Given the similar electronic effects of the phenylsulphonyl group, this compound is also expected to be a strong electrophile, with the triple bond being highly susceptible to attack by nucleophiles.

Table 2: Representative Conceptual DFT Reactivity Indices Data based on Phenyl Vinyl Sulphone. mdpi.com

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| Phenyl Vinyl Sulphone | -4.39 | 5.98 | 1.61 (Strong) | 1.75 (Marginal) |

Molecular Dynamics (MD) Simulations for this compound Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. While often applied to large biomolecules or materials, MD simulations can also offer insights into the behavior of smaller molecules like this compound in solution. mdpi.com

MD simulations have been used to study proton conduction in sulfonated poly(phenyl sulfone) polymers, revealing details about the structure and connectivity of water channels within the material. csic.esnih.gov For an individual this compound molecule, an MD simulation in a solvent box (e.g., water or an organic solvent) could be used to:

Explore the conformational landscape dynamically, observing transitions between different stable conformers.

Analyze the solvation structure by calculating radial distribution functions between the solute and solvent molecules.

Study the dynamic interactions, such as hydrogen bonding, between the sulphone's oxygen atoms and protic solvent molecules.

Such simulations would complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Thermochemical Characterization and Energetic Properties of Phenyl Prop 1 Ynyl Sulphone

Determination of Heats of Combustion and Formation

The energetic properties of phenyl prop-1-ynyl sulphone have been meticulously investigated through combustion calorimetry. rsc.org The experimental determination of the heat of combustion (ΔH_c^o) allows for the subsequent calculation of the standard heat of formation (ΔH_f^o), a crucial measure of a compound's stability.

For solid this compound, the heat of combustion was determined, and from this value, the standard heat of formation in the solid state was derived. To understand the properties of the molecule in the gaseous phase, the heats of fusion and vaporization were also measured. These values are essential for calculating the gas-phase heat of formation, which provides a measure of the intramolecular forces without the influence of intermolecular interactions present in the solid state. rsc.org

A key study reported the following values for this compound:

| Thermochemical Parameter | Value (kcal/mol) |

| Heat of Combustion (solid) | -1230.9 ± 0.4 |

| Heat of Formation (solid) | 18.8 ± 0.4 |

| Heat of Fusion | 5.3 ± 0.1 |

| Heat of Vaporization | 20.2 ± 0.5 |

| Heat of Formation (gas) | 44.3 ± 0.7 |

Note: The values are presented in kcal/mol. The uncertainties represent the standard deviation of the mean.

Analysis of Heats of Atomization and Isomerization

The heat of atomization (ΔH_a), which is the enthalpy change associated with the complete dissociation of a molecule into its constituent atoms in the gaseous state, was derived from the gas-phase heat of formation. This parameter provides a direct measure of the total bond energy within the molecule.

Furthermore, the study of isomerization energies offers valuable information about the relative stabilities of structural isomers. The thermochemical data for this compound were compared with its isomers, phenyl prop-2-ynyl sulphone and phenyl propadienyl sulphone, to analyze the energetic effects of the position of the triple bond and the allenic group, respectively. rsc.org

The heat of isomerization for the conversion of phenyl prop-2-ynyl sulphone to this compound was found to be -11.9 kcal/mol, indicating that the prop-1-ynyl isomer is significantly more stable. Similarly, the isomerization of phenyl propadienyl sulphone to this compound has a heat of isomerization of -11.1 kcal/mol, again highlighting the greater stability of the this compound structure. rsc.org

| Isomerization Reaction | Heat of Isomerization (kcal/mol) |

| Phenyl prop-2-ynyl sulphone → this compound | -11.9 |

| Phenyl propadienyl sulphone → this compound | -11.1 |

Theoretical Prediction and Experimental Validation of Thermochemical Parameters

The experimental thermochemical data serve as a benchmark for theoretical calculations. While the primary source of information is an experimental study, the derived heats of atomization can be compared with values calculated using theoretical bond energy schemes. rsc.org The agreement or discrepancy between experimental and theoretical values can provide insights into the electronic structure and bonding within the molecule, such as the extent of conjugation and hyperconjugation.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Applications for Phenyl Prop-1-ynyl Sulphone

This compound is a potent Michael acceptor and a versatile partner in various cycloaddition reactions, making it a valuable precursor for the synthesis of complex molecular architectures. Future research is focused on expanding its synthetic utility, particularly in the construction of heterocyclic and carbocyclic systems.

Heterocycle Synthesis : The electron-deficient alkyne bond is highly reactive towards binucleophiles, enabling the synthesis of diverse heterocyclic scaffolds. For instance, reactions with compounds containing adjacent nucleophilic centers can lead to the formation of pyrroles and other fused heterocyclic sulfones. rsc.org The inherent reactivity of the alkynyl sulphone moiety serves as a linchpin for constructing otherwise difficult-to-access ring systems. mdpi.com Research is expanding to include multicomponent reactions where the sulphone participates in complex cascades to build intricate heterocyclic frameworks in a single pot.

Cycloaddition Reactions : As a dienophile and dipolarophile, this compound is an excellent candidate for various cycloaddition reactions. [3+2] cycloadditions, for example with azomethine ylides, can produce highly substituted five-membered nitrogen-containing heterocycles. mdpi.com Theoretical studies on related vinyl sulfones suggest that these reactions are often characterized by high polarity and stereoselectivity, which can be leveraged for asymmetric synthesis. mdpi.com Similarly, Diels-Alder [4+2] cycloadditions with dienes can yield complex cyclohexene (B86901) derivatives, which are core structures in many natural products and pharmaceuticals. nih.govrsc.org The reactivity of alkynyl sulfones in these transformations opens avenues for creating diverse molecular libraries.

Radical Reactions : The alkyne moiety can also participate in radical addition reactions. The addition of sulfonyl and sulfinyl radicals, generated from sulfonyl sulfones, to phenylacetylene (B144264) (a related alkyne) proceeds with high efficiency and stereoselectivity. scispace.com Applying this methodology to this compound could provide a direct route to highly functionalized vinyl sulfones and sulfoxides, which are themselves valuable synthetic intermediates.

Table 1: Examples of Synthetic Transformations Involving Alkynyl and Vinyl Sulfones

| Reaction Type | Reactant(s) | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Diethyl 2-aryl-3-(phenylsulfonyl)propene-1,1-dicarboxylate | Pyrroles, Fused Heterocycles | Medicinal Chemistry | rsc.org |

| [3+2] Cycloaddition | Azomethine Ylide + Phenyl Vinyl Sulphone | Pyrrolidine Derivatives | Asymmetric Synthesis | mdpi.com |

| Nucleophilic Addition | Nucleophiles + Dihapto-coordinated Phenyl Sulfone | Trisubstituted Cyclohexenes | Diversity-Oriented Synthesis | nih.gov |

| Radical Addition | Sulfinyl Sulfone + Phenylacetylene | Disulfurized Adducts | Synthesis of Complex Sulfones | scispace.com |

Development of Green Chemistry Approaches for its Synthesis and Reactions

The increasing demand for environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis and application of alkynyl sulfones. Key areas of focus include the reduction of waste, avoidance of hazardous reagents, and the use of catalytic, energy-efficient methods.

Metal-Free Synthesis : Traditional methods for C-S bond formation often rely on transition metal catalysts. Recent advancements have established metal-free pathways for the synthesis of alkynyl sulfones. One such approach involves an iodine-catalyzed reaction between arylacetylenes and sodium sulfinates, offering a highly efficient and broadly applicable alternative. organic-chemistry.org Another strategy is the direct halosulfonylation of alkynes without any added catalyst or oxidant, which minimizes waste streams. rsc.org

Electrochemical Methods : Electrochemical synthesis represents a powerful green technology, as it uses electricity as a traceless reagent, avoiding the need for chemical oxidants or reductants. The electrochemical sulfonylation of alkynes with sodium sulfinates proceeds efficiently under transition-metal-free, external oxidant-free, and base-free conditions at room temperature, providing a sustainable route to diverse alkynyl sulfones. organic-chemistry.org

Sustainable Oxidation : For syntheses that proceed via a sulfide (B99878) intermediate, green oxidation methods are crucial. While traditional oxidants like peracids are common, greener alternatives such as hydrogen peroxide are being employed more frequently. nih.gov The development of catalytic systems that can utilize molecular oxygen as the terminal oxidant is a key goal for achieving a truly sustainable synthesis of sulfones. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methods for Alkynyl Sulfones

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Iodine-Catalyzed Coupling | Metal-free, general applicability | Avoids transition metal contamination | organic-chemistry.org |

| Electrochemical Sulfonylation | Transition-metal-free, oxidant-free, base-free | High atom economy, mild conditions | organic-chemistry.org |

| Catalyst-Free Halosulfonylation | No catalyst or external oxidant | Reduced waste, eco-friendly | rsc.org |

| Gold(III)-Catalyzed Coupling | Dehydrazinative coupling | Alternative pathway with high efficiency | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic and computational techniques are increasingly being applied to study the reactions of this compound and related compounds, providing unprecedented insight into transition states and reaction pathways.

Computational Chemistry : Theoretical studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. researchgate.net For cycloaddition reactions involving vinyl sulfones, Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) have been used to classify the electronic nature of the reactants and characterize the reaction as polar and non-concerted. mdpi.com Such studies can accurately predict regio- and stereoselectivity, guiding experimental design.

Advanced NMR Spectroscopy : While standard 1H and 13C NMR are routine, advanced 2D NMR techniques are critical for unambiguously determining the structure of complex products. Techniques like Nuclear Overhauser Effect (NOE) and Correlation Spectroscopy (COSY) are used to establish stereochemistry and connectivity in densely functionalized molecules derived from sulfone precursors. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. nih.gov It is particularly crucial for confirming the regio- and stereoselectivity of addition and cycloaddition reactions, as demonstrated in the characterization of a disulfurized adduct from a radical reaction with phenylacetylene. scispace.com This technique provides precise bond lengths and angles, offering a static picture that complements dynamic information from NMR and computational studies.

Integration of this compound in Materials Science Research

The phenyl sulphone group is a key component in a variety of high-performance materials due to its rigidity, thermal stability, and chemical resistance. The addition of a reactive prop-1-ynyl group to this scaffold makes this compound an attractive building block for novel functional materials.

Polymer Synthesis : The sulfone linkage is central to engineering plastics like polyphenylene sulfone (PPSU), which exhibit high thermal stability and mechanical strength. mdpi.comresearchgate.net The alkyne functionality in this compound offers a reactive handle for polymerization or for cross-linking pre-formed polymers. This could lead to the development of thermosetting resins or specialty polymers with enhanced properties, suitable for applications in aerospace, automotive, and electronics industries. mdpi.com

Functional Organic Materials : Heterocyclic compounds derived from this compound via cycloaddition reactions can serve as ligands for creating coordination polymers or metal-organic frameworks (MOFs). For example, 1,2,4-triazole (B32235) derivatives have been shown to form coordination compounds with interesting nonlinear optical and magnetic properties. mdpi.com The synthesis of such heterocycles from the alkynyl sulphone precursor could pave the way for new materials with applications in electronics, sensing, and catalysis.

Monomer Development : The dual functionality of this compound—the stable sulfone group and the reactive alkyne—makes it a promising monomer for step-growth or addition polymerization. Its incorporation into polymer backbones could impart desirable properties such as higher glass transition temperatures and improved hydrolytic stability. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Phenyl prop-1-ynyl sulphone, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, -NMR signals for propynyl groups typically appear as doublets (e.g., δ 4.29 ppm, ) due to coupling with adjacent protons, while aromatic protons on the phenyl ring exhibit distinct splitting patterns depending on substituents . Infrared (IR) spectroscopy can confirm sulfone functional groups via S=O stretching vibrations (~1300–1150 cm). Always cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Although specific toxicological data for this compound may be limited, general precautions for sulfones apply:

- Use fume hoods to avoid inhalation of dust or vapors (P261).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262).

- Store in airtight containers away from oxidizing agents due to potential reactivity of the propynyl group . Conduct a risk assessment prior to synthesis or handling.

Q. What synthetic routes are effective for preparing this compound, and how is reaction efficiency quantified?

- Methodological Answer : A common approach involves sulfonylation of propargyl alcohols or thiols. For example, oxidation of propargyl sulfides using hydrogen peroxide or enzymatic catalysts (e.g., Baeyer-Villiger monooxygenases) can yield sulfones. Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using -NMR integration or high-performance liquid chromatography (HPLC). Over-oxidation to sulfones can occur if reaction times exceed optimal durations (e.g., >8 hours in enzymatic reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize over-oxidation to sulphone derivatives during synthesis?

- Methodological Answer : Time-course studies are essential. For example, in enzymatic sulfoxidation, limiting reaction time to ≤4 hours reduces sulphone formation (<6% vs. >50% at 14 hours). Use kinetic modeling to identify the inflection point where sulfoxide-to-sulphone conversion accelerates. Adjust parameters like enzyme concentration, temperature, and oxygen availability to favor sulfoxide stability .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) and experimental measurements (e.g., NMR integration errors).

- Validation : Use multiple spectroscopic techniques (e.g., -NMR, X-ray crystallography) to confirm structural assignments.

- Collaboration : Cross-disciplinary teams (theoretical/computational chemists + synthetic chemists) can reconcile discrepancies by refining models or identifying overlooked intermediates .

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring increase sulfone electrophilicity, enhancing nucleophilic attack rates. Use Hammett plots to correlate substituent σ values with reaction kinetics. For example, fluorinated derivatives (e.g., 2,3-difluoro substituents) exhibit altered regioselectivity in cross-coupling reactions due to electronic and steric effects .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Detects impurities at ppm levels by coupling liquid chromatography with tandem mass spectrometry.

- GC-FID : Quantifies volatile byproducts (e.g., residual solvents).

- Elemental Analysis : Confirms stoichiometric purity of C, H, N, and S.

- Sample Preparation : Follow strict protocols (e.g., standardized dissolution in deuterated solvents for NMR) to avoid artifacts .

Methodological Notes

- Data Presentation : Include raw spectral data (e.g., NMR shifts, coupling constants) in appendices, with processed data (e.g., integration ratios, kinetic plots) in the main text .

- Ethical Reporting : Disclose all methodological limitations (e.g., over-oxidation risks, computational assumptions) to ensure reproducibility .

- Literature Citation : Use APA format for references, ensuring all claims are supported by peer-reviewed sources (e.g., patents, journal articles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.